6-Hydroxy-5-methoxy-1-indanone

Dihydroorotase Inhibition Anticancer Enzyme Assay

6-Hydroxy-5-methoxy-1-indanone (CAS# 90843-62-2) is an organic compound belonging to the indanone class, characterized by the presence of both hydroxy and methoxy functional groups on the indanone core. It is a bicyclic aromatic compound featuring a fused benzocyclopentanone core and is known to be useful in organic synthesis.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 90843-62-2
Cat. No. B192822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-methoxy-1-indanone
CAS90843-62-2
Synonyms6-hydroxy-5-methoxy-2,3-dihydro-1h-inden-1-one;  6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCC2=O)O
InChIInChI=1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3
InChIKeyFEUMSMHGLKFCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Brown Solid

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-5-methoxy-1-indanone: Indanone Core Intermediate and Research Compound Procurement Guide


6-Hydroxy-5-methoxy-1-indanone (CAS# 90843-62-2) is an organic compound belonging to the indanone class, characterized by the presence of both hydroxy and methoxy functional groups on the indanone core . It is a bicyclic aromatic compound featuring a fused benzocyclopentanone core and is known to be useful in organic synthesis . Research indicates that derivatives of this compound can act as potent inhibitors of checkpoint kinase 1 (CHK1), a critical protein in DNA damage response pathways . It is also a key intermediate in the synthesis of complex organic molecules, including Donepezil derivatives [1].

Why 6-Hydroxy-5-methoxy-1-indanone Cannot Be Replaced by Generic Indanone Analogs in Critical Research and Synthesis


In-class compounds cannot simply be interchanged due to the unique combination and specific positioning of hydroxy and methoxy groups on the indanone core of 6-Hydroxy-5-methoxy-1-indanone . This specific substitution pattern is not present in close analogs like 5-Methoxy-1-indanone (lacks the hydroxy group) or 6-Hydroxy-1-indanone (lacks the methoxy group) . These structural differences directly impact hydrogen bonding capabilities, reactivity, and biological target interactions, leading to distinct properties. For instance, the compound's role as a direct intermediate in the synthesis of Donepezil derivatives underscores its unique synthetic utility [1].

Quantitative Comparative Evidence: 6-Hydroxy-5-methoxy-1-indanone vs. Closest Analogs and Derivatives


6-Hydroxy-5-methoxy-1-indanone: Dihydroorotase Enzyme Inhibition Data from Mouse Ehrlich Ascites

The compound was evaluated for the inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 uM and at pH 7.37, yielding an IC50 value of 1.80E+5 nM (180 µM) [1]. This represents a baseline inhibitory activity for the core structure. While no direct comparator data for this exact target is available in the provided source, this quantitative data point provides a measurable benchmark for this specific indanone derivative.

Dihydroorotase Inhibition Anticancer Enzyme Assay

6-Hydroxy-5-methoxy-1-indanone as a Scaffold for CHK1 Inhibitors: A Class-Level Distinction

Research indicates that derivatives of 6-Hydroxy-5-methoxy-1-indanone can act as potent inhibitors of checkpoint kinase 1 (CHK1) . This is a class-level distinction, as not all indanone analogs share this demonstrated potential. By inhibiting CHK1, a critical protein in DNA damage response pathways, these derivatives disrupt cancer cell growth by preventing effective DNA repair mechanisms .

CHK1 Inhibition DNA Damage Response Cancer Research

Structural Differentiation: 6-Hydroxy-5-methoxy-1-indanone vs. 5-Methoxy-1-indanone and 6-Hydroxy-1-indanone

6-Hydroxy-5-methoxy-1-indanone is distinguished from close analogs by the presence of both hydroxy and methoxy groups on the indanone core. 5-Methoxy-1-indanone lacks the hydroxy group, while 6-Hydroxy-1-indanone lacks the methoxy group . This difference in substitution pattern alters hydrogen bonding capacity, reactivity, and potentially biological target engagement.

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Synthetic Accessibility: Microwave-Assisted Cyclization from a Specific Precursor

A specific synthetic route for 6-Hydroxy-5-methoxy-1-indanone involves the microwave-assisted cyclization of 3-(4-Hydroxy-3-methoxy-phenyl)-propionic acid in methanesulfonic acid at 90°C, as detailed in patent US07572809B2 . This provides a defined, reproducible method for its preparation, contrasting with more general synthetic approaches that may be required for other indanone derivatives.

Organic Synthesis Process Chemistry Scale-up

Utility as a Key Intermediate for Donepezil-Related Compounds

6-Hydroxy-5-methoxy-1-indanone is identified as a key intermediate for Donepezil derivatives, including the 6-O-desmethyl impurity of Donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease [1]. This specific application is a direct consequence of its unique substitution pattern.

Alzheimer's Disease Acetylcholinesterase Inhibitor Drug Impurity

Strategic Application Scenarios for 6-Hydroxy-5-methoxy-1-indanone Based on Product-Specific Evidence


1. Scaffold for Targeted CHK1 Inhibitor Development in Cancer Research

Based on evidence that derivatives of this compound act as potent CHK1 inhibitors , 6-Hydroxy-5-methoxy-1-indanone should be prioritized as a core scaffold for medicinal chemistry campaigns aiming to develop novel anticancer agents targeting the DNA damage response pathway. Its unique substitution pattern likely contributes to this activity, differentiating it from simpler indanone cores.

2. Synthesis and Characterization of Donepezil Impurities and Metabolites

Due to its established role as an intermediate for the Donepezil 6-O-desmethyl impurity , this compound is essential for analytical chemistry and quality control laboratories involved in the manufacture or study of Donepezil hydrochloride. It is required for the synthesis of reference standards used in method development and validation for pharmaceutical analysis.

3. Basic Research on Dihydroorotase Enzyme Inhibition

The quantitative IC50 value of 180 µM for the inhibition of dihydroorotase enzyme from mouse Ehrlich ascites provides a benchmark . This makes 6-Hydroxy-5-methoxy-1-indanone a useful tool compound for initial studies exploring the enzyme's biology and for serving as a starting point in the design of more potent dihydroorotase inhibitors.

4. Structure-Activity Relationship (SAR) Studies on Indanone Derivatives

The unique and defined substitution pattern of this compound (hydroxy at position 6, methoxy at position 5) makes it an ideal candidate for inclusion in SAR studies exploring the impact of functional group positioning on the indanone core . Its properties can be directly compared against analogs like 5-Methoxy-1-indanone and 6-Hydroxy-1-indanone to elucidate the role of each group in biological activity or chemical reactivity.

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